molecular formula C8H10NNaO2S B1412463 Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate CAS No. 1803567-52-3

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate

Cat. No.: B1412463
CAS No.: 1803567-52-3
M. Wt: 207.23 g/mol
InChI Key: ZZYMQZFQXLWIIA-UHFFFAOYSA-M
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Description

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a sodium salt derivative of a butanoic acid substituted with a 4-methylthiazole ring at the fourth carbon position. The compound features a thiazole heterocycle, which is known for its role in medicinal chemistry due to its electron-rich structure and bioactivity . The sodium counterion enhances water solubility, making it advantageous for applications in pharmaceutical formulations or biochemical research.

Properties

IUPAC Name

sodium;4-(4-methyl-1,3-thiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYMQZFQXLWIIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate typically involves the reaction of 4-methyl-1,3-thiazole with butanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Research

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is primarily utilized as a non-ionic organic buffering agent in cell cultures. It maintains a stable pH range of 6 to 8.5, which is crucial for various biological experiments .

Case Study : In a study examining the effects of pH on cell viability, researchers used this compound to buffer the culture medium. The results indicated that maintaining a pH within the optimal range significantly enhanced cell growth and metabolic activity.

Pharmaceutical Applications

The compound is being explored for its potential therapeutic properties, particularly in the development of new drugs targeting inflammation and microbial infections. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects .

Case Study : A recent investigation into the anti-inflammatory properties of thiazole derivatives included this compound. The study demonstrated that this compound effectively reduced inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various synthesis processes and analytical methods. Its ability to stabilize pH makes it suitable for use in titrations and other quantitative analyses .

Data Table: Comparison of Buffering Agents

Buffering AgentpH RangeApplication Area
This compound6 - 8.5Cell Culture
MOPS6.5 - 7.9Molecular Biology
HEPES6.8 - 8.2Biochemistry

Industrial Applications

In addition to its scientific applications, this compound is also used in industrial settings. It can be involved in the formulation of specialty chemicals and may have applications in the production of dyes and pigments due to its chemical properties .

Mechanism of Action

The mechanism of action of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following thiazole-containing compounds are structurally or functionally related to Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate. Key differences lie in substituent groups, solubility, and physicochemical properties:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
This compound C₈H₁₀NNaO₂S 215.23* Not reported High (aqueous) Sodium salt enhances solubility; butanoate chain improves flexibility .
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Moderate (organic) Benzoic acid backbone; lower solubility due to carboxylic acid group .
4-(4-Methyl-1,3-thiazol-2-yl)phenol C₁₀H₉NO₂S 207.25 Not reported Low (aqueous) Phenolic group introduces acidity; limited solubility in water .

*Calculated based on molecular formula.

Functional and Physicochemical Differences

Solubility: The sodium salt form of the target compound confers superior aqueous solubility compared to carboxylic acid derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) and phenolic analogs (e.g., 4-(4-Methyl-1,3-thiazol-2-yl)phenol), which exhibit lower solubility due to their protonated functional groups .

Bioactivity: Thiazole-containing benzoic acids are often explored as enzyme inhibitors or antimicrobial agents, leveraging the carboxylic acid’s ability to form hydrogen bonds . In contrast, sodium salts like this compound may serve as prodrugs or intermediates in drug delivery systems due to their ionic nature .

Thermal Stability :

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a well-defined melting point (139.5–140°C), indicative of crystalline stability. The sodium salt’s melting point is unreported but likely lower due to ionic lattice interactions .

Research and Commercial Relevance

  • Synthesis: While direct synthesis data for this compound is unavailable, analogous compounds (e.g., ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) suggest that condensation reactions with aldehydes or sodium salt formation via acid neutralization are plausible routes .
  • Applications : Thiazole derivatives are widely used in pharmaceuticals (e.g., antivirals, antifungals) and agrochemicals. The sodium salt’s solubility profile may make it suitable for injectable formulations or biocatalysis .

Biological Activity

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

1. Chemical Structure and Properties

This compound features a thiazole ring, which is known for its involvement in various biological activities. The compound's structure allows it to interact with multiple molecular targets, influencing a range of biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. Key mechanisms include:

  • DNA Interaction : The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate inflammation and cell cycle progression, potentially inducing cell cycle arrest in certain contexts .
  • Enzyme Inhibition : this compound has shown inhibitory effects on various enzymes involved in metabolic processes, contributing to its anti-inflammatory and antimicrobial properties .

3. Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

3.1 Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial and fungal strains. Its mechanism likely involves disrupting microbial cell wall synthesis or function .

3.2 Anti-inflammatory Effects

Studies have shown that this thiazole derivative can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . This property makes it a potential candidate for treating inflammatory diseases.

3.3 Anticancer Potential

This compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle disruption .

4. Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential for drug development.
Anti-inflammatory EffectsReduced cytokine levels in vitro; potential therapeutic use in chronic inflammatory conditions.
Anticancer ActivityInduced apoptosis in various cancer cell lines; effective against multidrug-resistant strains.

5. Pharmacokinetics

Pharmacokinetic studies indicate that this compound is moderately soluble in water and shows variable stability depending on environmental conditions such as pH and temperature . Its bioavailability and metabolic profile are crucial for understanding its therapeutic potential.

6. Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) of this compound derivatives to enhance their efficacy and selectivity against specific targets. Additionally, clinical trials are needed to assess its safety and effectiveness in humans.

Q & A

Q. What synthetic methodologies are most effective for preparing Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Thiazole ring formation : React 2-cyanothioacetamide with α-haloketones (e.g., chloroacetone) under reflux in ethanol, followed by hydrolysis of the nitrile group to a carboxylate. Sodium hydroxide is used to neutralize the acid, yielding the sodium salt .
  • Optimization : Improve yields by controlling reaction pH (e.g., glacial acetic acid as a catalyst), solvent polarity (ethanol or DMF), and reaction time (4–6 hours under reflux). Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring and butanoate backbone. IR spectroscopy identifies carboxylate (COO^-) stretches near 1550–1650 cm1^{-1} .
  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA improve resolution .
  • Elemental Analysis : Verify sodium content via ICP-MS or flame photometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s crystal structure, and what software tools are recommended?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water mixtures .
  • Refinement : Employ SHELXL for structure refinement. Address weak diffraction or twinning by adjusting absorption corrections (SADABS) and using the TWIN/BASF commands in SHELX .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate atomic displacement parameters .

Q. What strategies mitigate contradictions in reported biological activity data for thiazole-containing analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. isopropyl groups on the thiazole ring) using in vitro antiviral assays (e.g., herpes simplex virus inhibition) .
  • Control Experiments : Test this compound against structurally related compounds (e.g., N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide derivatives) to isolate the carboxylate group’s contribution .

Q. How should researchers reconcile discrepancies between computational predictions and experimental physicochemical properties?

Methodological Answer:

  • LogP/Solubility : Use ChemAxon or ACD/Labs to predict logP (e.g., ~1.2) and compare with experimental shake-flask method results. Adjust for sodium salt dissociation in aqueous media .
  • pKa Determination : Employ potentiometric titration (e.g., GLpKa) to measure carboxylate pKa (~3.5–4.0) and validate against DFT calculations (B3LYP/6-31G*) .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying coordination chemistry with transition metals?

Methodological Answer:

  • Ligand Synthesis : React the sodium salt with metal chlorides (e.g., WCl2_2) in THF under inert conditions. Monitor via UV-vis spectroscopy for ligand-to-metal charge transfer bands .
  • Stoichiometry : Use Job’s plot analysis to determine metal:ligand ratios. For example, tungsten(II) complexes may adopt a 1:2 (metal:ligand) geometry .

Q. How can researchers address low reproducibility in synthetic yields across labs?

Methodological Answer:

  • Parameter Standardization : Document solvent purity (e.g., anhydrous ethanol), reaction atmosphere (N2_2), and temperature gradients. Use calibrated thermocouples for reflux conditions .
  • Impurity Profiling : Characterize by-products (e.g., unhydrolyzed nitriles) via LC-MS and adjust hydrolysis time (1–2 hours in 1M HCl) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate
Reactant of Route 2
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.